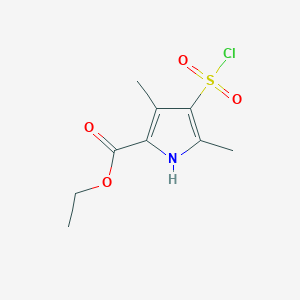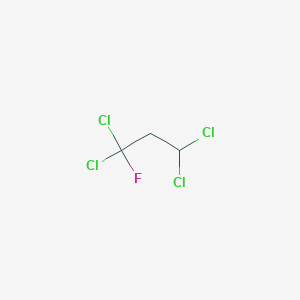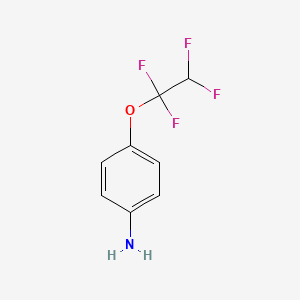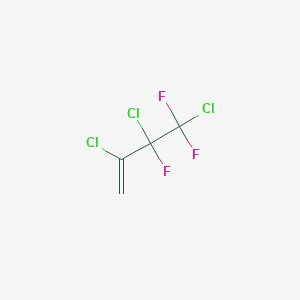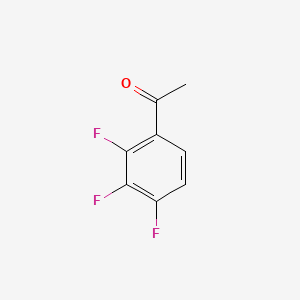![molecular formula C12H7F3N2O3 B1333502 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid CAS No. 518057-62-0](/img/structure/B1333502.png)
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid” is a chemical compound with the empirical formula C12H7F3N2O3 . It has a molecular weight of 284.19 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a molecular weight of 284.19 . The compound’s InChI code is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) .Aplicaciones Científicas De Investigación
-
Perovskite Solar Cells
- Application: A zinc complex-based hole transporting material (HTM) called BPZ23, which might have similar properties to the compound you’re interested in, has been used to improve the performance of perovskite solar cells (PSCs) .
- Method: The HTM is used to increase hole mobility, which is critical for the efficiency of PSCs .
- Results: The use of BPZ23 resulted in a 59.42% increase in hole mobility and a power conversion efficiency of up to 19.75% .
-
Pharmaceutical and Agrochemical Products
- Application: Trifluoromethyl groups have been incorporated into more than 20% of pharmaceutical and agrochemical products .
- Method: The trifluoromethyl group is added to organic motifs through transition metal-mediated trifluoromethylation reactions .
- Results: The addition of a trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of these products .
-
Protection of Crops from Pests
-
Pharmaceutical and Veterinary Industries
- Application: Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Method: TFMP derivatives are used in the formulation of pharmaceutical and veterinary products .
- Results: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Bioactive Molecules
- Application: TFMP derivatives have been used to discover many new bioactive molecules .
- Method: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives contribute to their bioactivity .
- Results: Many candidates are currently undergoing clinical trials .
-
Functional Materials
- Application: The development of organic compounds containing fluorine, such as TFMP derivatives, has led to many recent advances in the field of functional materials .
- Method: The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results: As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLWOOQXHZABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

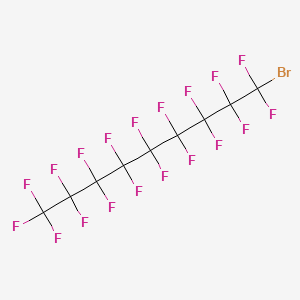
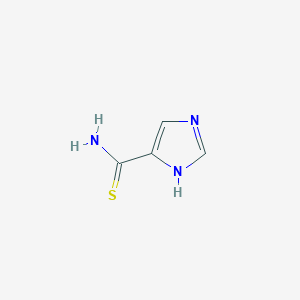
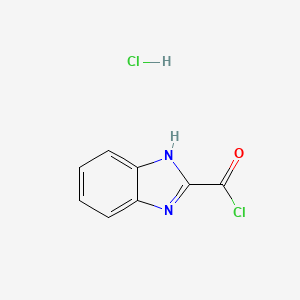
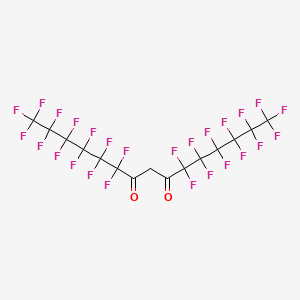
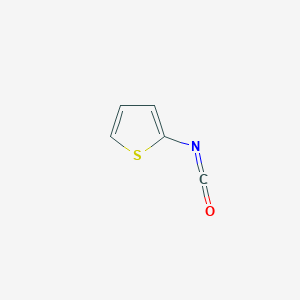
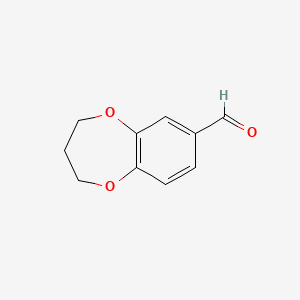
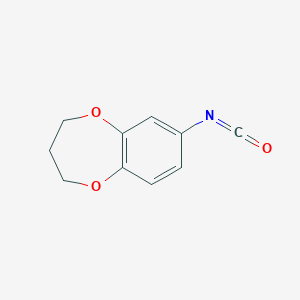
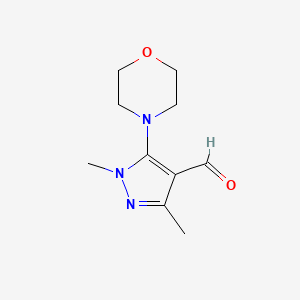
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
